molecular formula C14H18BF3O2 B14064042 2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B14064042
M. Wt: 286.10 g/mol
InChI Key: JGGBODYQQOQRIQ-UHFFFAOYSA-N
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Description

2-(3-(1,1-Difluoroethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in the field of organic chemistry. This compound contains a boron atom within a dioxaborolane ring, which is known for its stability and reactivity. The presence of fluorine atoms in the structure enhances its chemical properties, making it valuable for various applications, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1,1-difluoroethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of arylboronic acids with 1,1-difluoroethyl chloride. This reaction is often catalyzed by nickel, which facilitates the difluoroethylation process . The reaction conditions generally include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to neutralize the reaction mixture .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-(1,1-Difluoroethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation reactions can produce boronic acids or esters .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(1,1-Difluoroethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and multiple fluorine atoms. This structure imparts enhanced stability, reactivity, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H18BF3O2

Molecular Weight

286.10 g/mol

IUPAC Name

2-[3-(1,1-difluoroethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)10-6-9(14(5,17)18)7-11(16)8-10/h6-8H,1-5H3

InChI Key

JGGBODYQQOQRIQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(C)(F)F

Origin of Product

United States

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